molecular formula C10H13ClN2O B8636535 4-(Tert-butylamino)-6-chloronicotinaldehyde

4-(Tert-butylamino)-6-chloronicotinaldehyde

Cat. No. B8636535
M. Wt: 212.67 g/mol
InChI Key: HKORCEQJFHIRTE-UHFFFAOYSA-N
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Patent
US07897762B2

Procedure details

A mixture of (4-tert-butylamino-6-chloro-pyridin-3-yl)-methanol (5.0 g, 23.4 mmol) and MnO2 (14.3 g, 163.6 mmol) in anhydrous CH2Cl2 (100 mL) was stirred at RT for 10 h. The reaction was filtered and the filtrate was concentrated to give 4-(tert-butylamino)-6-chloronicotinaldehyde (4.0 g, 87.0% yield), which was used in the next step without further purification. 1H NMR (400 MHz, DMSO-d6): δ 9.83 (s, 1 H), 8.90 (s, 1 H), 8.44 (s, 1 H), 6.86 (s, 1 H), 1.40 (s, 9 H).
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Name
Quantity
14.3 g
Type
catalyst
Reaction Step One

Identifiers

REACTION_CXSMILES
[C:1]([NH:5][C:6]1[CH:11]=[C:10]([Cl:12])[N:9]=[CH:8][C:7]=1[CH2:13][OH:14])([CH3:4])([CH3:3])[CH3:2]>C(Cl)Cl.O=[Mn]=O>[C:1]([NH:5][C:6]1[C:7]([CH:13]=[O:14])=[CH:8][N:9]=[C:10]([Cl:12])[CH:11]=1)([CH3:4])([CH3:2])[CH3:3]

Inputs

Step One
Name
Quantity
5 g
Type
reactant
Smiles
C(C)(C)(C)NC1=C(C=NC(=C1)Cl)CO
Name
Quantity
100 mL
Type
solvent
Smiles
C(Cl)Cl
Name
Quantity
14.3 g
Type
catalyst
Smiles
O=[Mn]=O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
was stirred at RT for 10 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
The reaction was filtered
CONCENTRATION
Type
CONCENTRATION
Details
the filtrate was concentrated

Outcomes

Product
Details
Reaction Time
10 h
Name
Type
product
Smiles
C(C)(C)(C)NC1=CC(=NC=C1C=O)Cl
Measurements
Type Value Analysis
AMOUNT: MASS 4 g
YIELD: PERCENTYIELD 87%
YIELD: CALCULATEDPERCENTYIELD 80.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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